3-(2-METHYLPHENYL)PHENOL
Description
For instance, compounds with similar alkyl or halogenated aromatic substituents (e.g., 2-phenylphenol , 3-(2-phenylethyl)phenol ) demonstrate that steric and electronic effects from substituents significantly influence melting points, NMR chemical shifts, and applications in pharmaceuticals or industrial chemistry.
Properties
IUPAC Name |
3-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAAIIHOSTYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222251 | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71965-05-4 | |
| Record name | 2′-Methyl[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71965-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071965054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methylphenyl)phenol involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. It typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of phenol derivatives often involves nucleophilic aromatic substitution reactions. For example, the preparation of phenol derivatives can be achieved through the hydroxylation of benzenes or metal-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, making it highly reactive.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Various electrophiles like halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : The compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable for creating derivatives with tailored properties .
- Reagent in Chemical Reactions : It serves as a reagent in reactions involving nucleophilic substitutions, enabling the formation of diverse phenolic compounds.
Biology
- Antimicrobial Properties : Research indicates that 3-(2-methylphenyl)phenol exhibits antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents .
Medicine
- Therapeutic Potential : Ongoing studies explore its role as a pharmaceutical intermediate, particularly in formulating drugs targeting inflammation and oxidative stress-related diseases. Its phenolic structure offers antioxidant properties that may contribute to therapeutic effects against conditions like cardiovascular diseases and diabetes .
- Drug Development : The compound has been utilized in synthesizing novel drugs aimed at treating various ailments, including cancer and metabolic disorders .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals with specific physical properties. Its unique structure allows it to serve as a building block for materials like plastics and coatings .
- Dyes and Pigments : The compound's reactivity makes it suitable for synthesizing dyes and pigments used in textiles and other applications.
Data Table: Applications Overview
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Synthesis Intermediate | Used in creating complex organic compounds |
| Reagent | Nucleophilic substitutions | |
| Biology | Antimicrobial | Potential agent against bacteria and fungi |
| Enzyme Inhibition | Studies on metabolic pathways | |
| Medicine | Therapeutic Potential | Drug development for inflammation and oxidative stress |
| Pharmaceutical Intermediate | Synthesis of novel drugs | |
| Industry | Specialty Chemicals Production | Plastics, coatings |
| Dyes and Pigments | Textiles |
Case Studies
- Antimicrobial Activity Study : A study conducted by researchers demonstrated the effectiveness of this compound against various bacterial strains, showcasing its potential as a natural preservative in food products .
- Drug Development Research : In a recent investigation, the compound was utilized as an intermediate to synthesize new anti-inflammatory agents that showed promise in preclinical trials for treating rheumatoid arthritis .
- Material Science Application : A case study highlighted the use of this compound in developing high-performance coatings with enhanced durability and resistance to environmental factors, indicating its industrial relevance .
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)phenol involves its interaction with various molecular targets. Phenols generally exert their effects by disrupting microbial cell membranes, leading to cell lysis and death . The hydroxyl group in phenols can form hydrogen bonds with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Phenolic Compounds
Key Observations :
- Steric Hindrance: The phenethyl group in 3-(2-phenylethyl)phenol introduces greater steric bulk, which may hinder reactivity in electrophilic substitution reactions compared to the 2-methylphenyl group in the target compound.
- Biological Relevance: 2-Phenylphenol is widely used as a preservative due to its biphenyl structure, suggesting that this compound might have niche applications in materials science or intermediate synthesis.
Key Findings :
- The synthesis of this compound may parallel methods described in and , where aromatic aldehydes react under acidic conditions (e.g., HCl) to form substituted phenols.
- The compound from requires precise stoichiometry and temperature control (26°C) to optimize yields, highlighting the sensitivity of aminoalkyl-substituted phenols to reaction conditions.
Spectral and Analytical Data
Table 3: NMR and MS Data Comparison
Insights :
- The methyl group in this compound causes upfield shifts in ¹H NMR (~2.4 ppm) compared to methoxy or hydroxyalkyl substituents .
- Chlorine and amino groups in induce deshielding effects, broadening aromatic signals in NMR.
Biological Activity
3-(2-Methylphenyl)phenol, also known as 2-methyl-4-phenylphenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group (-OH) attached to a phenyl ring, which is substituted with a methyl group at the ortho position. This configuration contributes to its amphiphilic nature, allowing it to interact with various biological membranes.
Biological Activities
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. A study demonstrated that phenolic compounds can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage . The effectiveness of this compound in this regard can be attributed to its ability to donate hydrogen atoms to free radicals.
Antimicrobial Effects
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, the compound's mechanism of action may involve disrupting bacterial membranes or inhibiting essential enzymatic processes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have reported that this compound can induce apoptosis in human cancer cells, such as breast and colon cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against biofilms formed by E. coli. The results indicated that the compound significantly reduced biofilm formation, suggesting potential applications in clinical settings where biofilm-related infections are prevalent .
Case Study 2: Cytotoxicity in Cancer Research
In a research article focused on cancer therapies, this compound was tested on MCF-7 breast cancer cells. The results showed a reduction in cell viability by approximately 50% at a concentration of 50 µM after 24 hours of exposure. Mechanistic studies suggested that the compound activates caspase pathways associated with apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
